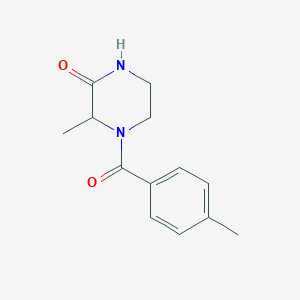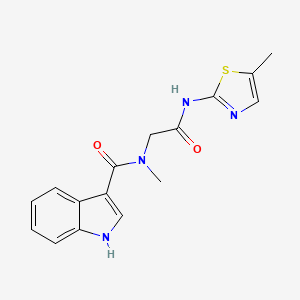
N-methyl-N-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an indole and a thiazole group, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thiazole group, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and thiazole groups. For instance, indoles are known to undergo electrophilic substitution at the C3 position . Thiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that the compound might have potential applications in treating inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This indicates that the compound could potentially be used in cancer treatment.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity , suggesting potential use in combating various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties , which could be beneficial in managing oxidative stress-related conditions.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties , indicating potential use in the management of diabetes.
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity , suggesting potential applications in the treatment of malaria.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the indole derivative.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-7-18-16(23-10)19-14(21)9-20(2)15(22)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUHANXCPSWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)
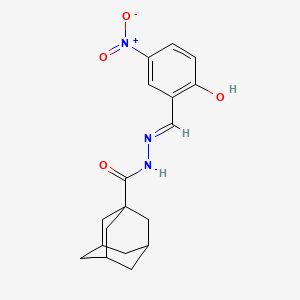
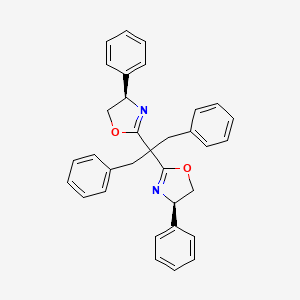
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)
![7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2541937.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)
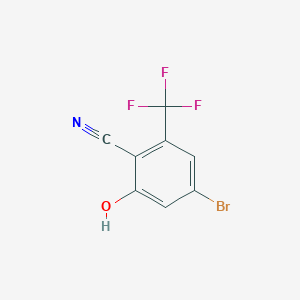
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
